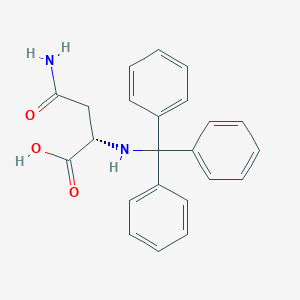
Trt-l-asn-oh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trt-l-asn-oh is a derivative of the amino acid L-asparagine, where the amino group is protected by a triphenylmethyl (trityl) group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trt-l-asn-oh typically involves the protection of the amino group of L-asparagine. One common method is the reaction of L-asparagine with triphenylmethyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for maximum efficiency, and the product is purified using industrial-scale chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Trt-l-asn-oh undergoes various chemical reactions, including:
Substitution Reactions: The trityl group can be removed under acidic conditions to yield free L-asparagine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in peptide coupling reactions where the trityl group serves as a protecting group for the amino group.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the trityl group.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major product of deprotection reactions is free L-asparagine. In coupling reactions, the product is typically a peptide where L-asparagine is incorporated into the peptide chain .
Wissenschaftliche Forschungsanwendungen
Trt-l-asn-oh has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Drug Development: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Wirkmechanismus
The mechanism of action of Trt-l-asn-oh primarily involves its role as a protected amino acid. The trityl group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups. The trityl group can be removed under acidic conditions to yield the free amino group, which can then participate in further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(tert-Butoxycarbonyl)-L-asparagine: Another protected form of L-asparagine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group.
N-(9-Fluorenylmethoxycarbonyl)-L-asparagine: A protected form of L-asparagine with a fluorenylmethoxycarbonyl (Fmoc) group.
Uniqueness
Trt-l-asn-oh is unique due to the stability and bulkiness of the trityl group, which provides excellent protection for the amino group during complex synthetic procedures. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial .
Eigenschaften
CAS-Nummer |
132388-58-0; 57618-17-4 |
|---|---|
Molekularformel |
C23H22N2O3 |
Molekulargewicht |
374.44 |
IUPAC-Name |
(2S)-4-amino-4-oxo-2-(tritylamino)butanoic acid |
InChI |
InChI=1S/C23H22N2O3/c24-21(26)16-20(22(27)28)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,25H,16H2,(H2,24,26)(H,27,28)/t20-/m0/s1 |
InChI-Schlüssel |
QIRPOVMESMPVKL-FQEVSTJZSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC(=O)N)C(=O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















